Cas no 1755-04-0 (Bicyclo[3.1.0]hexan-3-one)

Bicyclo[3.1.0]hexan-3-one is a strained bicyclic ketone featuring a unique fused ring structure, which imparts significant reactivity and utility in synthetic organic chemistry. Its rigid framework and angular strain make it a valuable intermediate for the construction of complex molecular architectures, particularly in pharmaceuticals and fine chemical synthesis. The compound’s distinct reactivity profile enables selective transformations, including ring-opening and functionalization reactions, facilitating access to structurally diverse derivatives. Its high purity and stability under controlled conditions ensure consistent performance in research and industrial applications. Bicyclo[3.1.0]hexan-3-one is particularly useful in studies involving strained ring systems and asymmetric synthesis.
Bicyclo[3.1.0]hexan-3-one structure
Bicyclo[3.1.0]hexan-3-one structure
Product name:Bicyclo[3.1.0]hexan-3-one
CAS No:1755-04-0
MF:C6H8O
MW:96.127121925354
MDL:MFCD22055042
CID:96230
PubChem ID:12724652

Bicyclo[3.1.0]hexan-3-one Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.1.0]hexan-3-one
    • Cis-Bicyclo[3.1.0]Hexan-3-One
    • MDL: MFCD22055042
    • Inchi: InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2
    • InChI Key: WQQZKEFUOHKGII-UHFFFAOYSA-N
    • SMILES: C12CC1CC(=O)C2

Computed Properties

  • Exact Mass: 96.05754

Experimental Properties

  • Boiling Point: 54-55℃ at 25 mmHg
  • PSA: 17.07

Bicyclo[3.1.0]hexan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB462101-1 g
cis-Bicyclo[3.1.0]hexan-3-one, 95%; .
1755-04-0 95%
1g
€701.70 2023-07-18
Enamine
EN300-1719389-0.5g
(1R,5S)-bicyclo[3.1.0]hexan-3-one
1755-04-0 95%
0.5g
$495.0 2023-09-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1356-5G
bicyclo[3.1.0]hexan-3-one
1755-04-0 97%
5g
¥ 8,500.00 2023-04-14
Enamine
EN300-1719389-0.05g
(1R,5S)-bicyclo[3.1.0]hexan-3-one
1755-04-0 95%
0.05g
$148.0 2023-09-20
Chemenu
CM250358-1g
Bicyclo[3.1.0]hexan-3-one
1755-04-0 95%+
1g
$1187 2021-06-08
Chemenu
CM250358-5g
Bicyclo[3.1.0]hexan-3-one
1755-04-0 98%
5g
$2250 2023-01-19
abcr
AB462101-1g
cis-Bicyclo[3.1.0]hexan-3-one, 95%; .
1755-04-0 95%
1g
€354.60 2025-02-13
Ambeed
A191601-5g
Bicyclo[3.1.0]hexan-3-one
1755-04-0 97%
5g
$974.0 2024-04-22
Aaron
AR00786C-1g
Bicyclo[3.1.0]hexan-3-one
1755-04-0 98%
1g
$122.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1356-1.0g
bicyclo[3.1.0]hexan-3-one
1755-04-0 97%
1.0g
¥1188.0000 2024-07-24

Bicyclo[3.1.0]hexan-3-one Related Literature

Additional information on Bicyclo[3.1.0]hexan-3-one

Introduction to Bicyclo[3.1.0]hexan-3-one (CAS No. 1755-04-0)

Bicyclo[3.1.0]hexan-3-one, with the chemical formula C₇H₈O, is a significant heterocyclic compound that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This bicyclic ketone, identified by its unique CAS No. 1755-04-0, exhibits a fused ring system consisting of three carbons in a six-membered ring, with an additional oxygen atom incorporated into the structure. The presence of this oxygen atom as a ketone group imparts distinct reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and a subject of interest for potential applications in medicinal chemistry.

The structural motif of Bicyclo[3.1.0]hexan-3-one is characterized by its strained three-membered ring, which is adjacent to a five-membered ring containing the ketone functionality. This structural feature contributes to its high reactivity, particularly in nucleophilic addition reactions, where the electrophilic carbon of the ketone can be readily attacked by nucleophiles. The compound’s ability to undergo such transformations has made it a useful building block in the synthesis of more complex molecules, including natural products and drug candidates.

Recent advancements in synthetic methodologies have further highlighted the utility of Bicyclo[3.1.0]hexan-3-one as a key intermediate in constructing complex cyclic frameworks. Researchers have leveraged its strained ring system to develop novel approaches for generating highly substituted heterocycles, which are prevalent in many biologically active compounds. For instance, transition-metal-catalyzed reactions, such as intramolecular Heck reactions and cycloadditions, have been employed to functionalize the Bicyclo[3.1.0]hexan-3-one scaffold, enabling the rapid assembly of intricate molecular architectures.

In the realm of pharmaceutical research, Bicyclo[3.1.0]hexan-3-one has been investigated for its potential role as a precursor to bioactive molecules. The compound’s structural framework closely resembles that of several known pharmacophores, which are essential for mediating interactions with biological targets such as enzymes and receptors. For example, derivatives of Bicyclo[3.1.0]hexan-3-one have been explored as inhibitors of metabolic enzymes and as modulators of signaling pathways relevant to neurological disorders. Preliminary studies suggest that modifications to the substituents on the bicyclic core can significantly alter the biological activity of these derivatives, offering opportunities for structure-activity relationship (SAR) studies.

The synthesis of Bicyclo[3.1.0]hexan-3-one itself has been refined over time, with multiple pathways now available for its preparation depending on the desired scale and purity requirements. Traditional methods often involve cyclization reactions starting from acyclic precursors, while more modern approaches employ directed ortho-metalation strategies or organometallic coupling reactions to construct the bicyclic system efficiently. These synthetic strategies not only provide access to Bicyclo[3.1.0]hexan-3-one but also serve as templates for developing scalable processes for related heterocycles.

From a mechanistic standpoint, understanding the reactivity of Bicyclo[3.1.0]hexan-3-one is crucial for optimizing its use in synthetic applications. Computational studies have played a pivotal role in elucidating reaction pathways and predicting regioselectivity in various transformations involving this compound. By leveraging density functional theory (DFT) calculations and molecular modeling techniques, researchers can gain insights into how different substituents influence the electronic properties and steric environment of the molecule, thereby guiding experimental design.

The versatility of Bicyclo[3.1.0]hexan-3-one extends beyond its role as a synthetic intermediate; it also serves as a model system for studying strain effects in cyclic compounds. The high ring strain present in its three-membered ring can lead to unique chemical behaviors that are not observed in acyclic or less strained cyclic systems. This makes it an excellent candidate for exploring fundamental principles in organic chemistry and developing novel catalytic systems capable of exploiting such strain-induced reactivity.

Recent publications have demonstrated innovative applications of Bicyclo[3.1.0]hexan-3-one in material science and polymer chemistry as well。 Its rigid bicyclic structure can be incorporated into polymer backbones to enhance thermal stability or mechanical properties,while also serving as a platform for designing stimuli-responsive materials。 These applications underscore the broad utility of this compound beyond traditional pharmaceutical intermediates,highlighting its potential impact across multiple scientific disciplines。

In conclusion,the study of Bicyclo[3。1。0]hexan-3-one (CAS No。 1755-04-0) continues to be an active area of research,with significant contributions from both academic and industrial chemists。 Its unique structural features,reactivity,and synthetic utility make it a cornerstone compound in organic synthesis,pharmaceutical development,and material science。 As new methodologies emerge and our understanding deepens,the potential applications of this versatile molecule are likely to expand further,solidifying its importance in modern chemical research。

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Amadis Chemical Company Limited
(CAS:1755-04-0)Bicyclo[3.1.0]hexan-3-one
A925227
Purity:99%/99%
Quantity:1g/5g
Price ($):176.0/877.0